L-Alanine,3-[bis(2-hydroxyethyl)amino]-

Chelation chemistry Metal-ion buffering Complexane characterization

L-Alanine,3-[bis(2-hydroxyethyl)amino]- (CAS 700801-50-9; synonym: 3-(N,N-diethanolamino)-L-alanine) is a synthetic, chiral α-amino acid derivative with the molecular formula C₇H₁₆N₂O₄ and a molecular weight of 192.21 g/mol. It belongs to the class of N,N-bis(2-hydroxyethyl)amino acids, a family of complexanes that function as tridentate (O,N,O)-chelating ligands for divalent and trivalent metal ions.

Molecular Formula C7H16N2O4
Molecular Weight 192.21 g/mol
Cat. No. B12281608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine,3-[bis(2-hydroxyethyl)amino]-
Molecular FormulaC7H16N2O4
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CC(C(=O)O)N
InChIInChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13)
InChIKeyOZTZVVQSQNDKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine,3-[bis(2-hydroxyethyl)amino]- Procurement Guide: Chelation Properties and Comparator Differentiation for Scientific Sourcing


L-Alanine,3-[bis(2-hydroxyethyl)amino]- (CAS 700801-50-9; synonym: 3-(N,N-diethanolamino)-L-alanine) is a synthetic, chiral α-amino acid derivative with the molecular formula C₇H₁₆N₂O₄ and a molecular weight of 192.21 g/mol [1]. It belongs to the class of N,N-bis(2-hydroxyethyl)amino acids, a family of complexanes that function as tridentate (O,N,O)-chelating ligands for divalent and trivalent metal ions [2]. The compound possesses a single chiral center (L-configuration) on the α-carbon, distinguishing it from achiral analogs such as N,N-bis(2-hydroxyethyl)glycine (Bicine). Its core physicochemical properties—including dissociation constants and metal-chelate stability constants—have been characterized via potentiometric titration, establishing a quantitative foundation for scientific selection in metal-ion management applications [3].

Why L-Alanine,3-[bis(2-hydroxyethyl)amino]- Cannot Be Substituted by Bicine or Other In-Class Complexanes


Within the N,N-bis(2-hydroxyethyl)amino acid family, the identity of the amino acid backbone is not interchangeable. Potentiometric studies demonstrate that the presence of a methyl substituent on the α-carbon in L-Alanine,3-[bis(2-hydroxyethyl)amino]- (BHAa) fundamentally alters its acid-base equilibrium and metal-chelate stability profile relative to the glycine-backbone analog Bicine (BHG) [1]. Specifically, BHAa exhibits a higher nitrogen basicity (pKₐ₂ = 8.47) compared to Bicine (pKₐ = 8.35 at 20 °C), and the two ligands display divergent metal-ion selectivity: BHAa forms no observable complex with Mg²⁺, whereas Bicine does, and BHAa unexpectedly shows enhanced affinity for Cd²⁺ relative to Bicine [2]. Furthermore, the L-configuration of BHAa introduces chiral recognition potential absent in achiral Bicine, making generic substitution scientifically invalid for applications requiring stereospecific metal coordination or chiral building-block fidelity [3].

L-Alanine,3-[bis(2-hydroxyethyl)amino]- Quantitative Differentiation Evidence: Stability Constants, pKa, and Metal Selectivity Versus Bicine and Other Analogs


Chelate Stability Constants of BHAa Versus Bicine (BHG) with Divalent Metal Ions

The chelate stability constants (log KMA) of N,N-bis(hydroxyethyl)-α-alanine (BHAa) with divalent metal ions were determined by potentiometric titration and directly compared with those of N,N-bis(hydroxyethyl)glycine (BHG, Bicine). BHAa forms generally weaker complexes than BHG, with the magnitude of the decrease depending on the metal ion. At I = 0.1 (KNO₃) and 20 °C, the log KMA values for BHAa (algebraic method) are: Ca²⁺ 2.26, Cd²⁺ 4.97, Co²⁺ 4.93, Zn²⁺ 5.16, Ni²⁺ 5.98, Pb²⁺ 6.20, and Cu²⁺ 8.34 [1]. For comparison, BHG (bicine) at 30 °C and I = 0.1 exhibits stronger complexation across most metals [2]. Crucially, the Cd²⁺ complex of BHAa shows enhanced stability relative to BHG, representing a reversed selectivity trend [1]. Additionally, Mg²⁺ forms no observable complex with BHAa, whereas it does with BHG [1].

Chelation chemistry Metal-ion buffering Complexane characterization

Dissociation Constants (pKa) of BHAa Versus Bicine: Basicity Differentiation

The dissociation constants of BHAa were determined as pKₐ₁ = 1.67 (carboxyl group) and pKₐ₂ = 8.47 (nitrogen) at 20 °C and I = 0.1 (KNO₃) [1]. In contrast, Bicine (N,N-bis(2-hydroxyethyl)glycine) exhibits a pKₐ of 8.35 at 20 °C (0.1 M) [2]. The higher pKₐ₂ of BHAa (ΔpKₐ = +0.12) reflects the electron-donating inductive effect of the α-methyl group on the amino nitrogen, which increases its basicity relative to the glycine analog. This small but measurable pKₐ shift shifts the optimal buffering range of BHAa approximately 0.12 pH units higher than that of Bicine.

Acid-base equilibrium Buffer selection Ligand design

Chelation of Rare Earth Elements: BHAa (as D,L-racemate) Versus Bicine with Lanthanides

The chelate stability constants of D,L-N,N-bis(2-hydroxyethyl)-α-alanine (D,L-BHAa, the racemic form) with 14 rare earth elements (La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu) were determined potentiometrically at I = 0.10 mol dm⁻³ (KNO₃) and 293.2 K, and directly compared with those of N,N-bis(2-hydroxyethyl)glycine (Bicine) under identical conditions [1]. Both ligands form 1:1 and 1:2 (metal:ligand) complexes. The stability constants for D,L-BHAa–Ln(III) complexes are systematically lower than the corresponding Bicine–Ln(III) complexes, consistent with the inductive effect of the α-methyl group weakening the metal–nitrogen bond. Precise log K values for each lanthanide ion are tabulated in the full paper; the trend across the lanthanide series follows the expected electrostatic pattern but with a BHAa-specific offset [1].

Lanthanide coordination Rare earth separation Complexane chemistry

Chirality: L-Enantiomer Versus Achiral Bicine as a Stereospecific Building Block

L-Alanine,3-[bis(2-hydroxyethyl)amino]- (CAS 700801-50-9) is the optically pure L-enantiomer (S-configuration) with a defined specific rotation, in contrast to the achiral N,N-bis(2-hydroxyethyl)glycine (Bicine) and the racemic D,L-BHAa mixtures used in early chelation studies [1]. The commercial availability of the L-enantiomer at 98.0% purity from specialized suppliers [2] enables its use as a stereochemically defined intermediate in peptide synthesis (e.g., Boc-β-N,N-diethanolamino-L-Ala) and as a chiral ligand for enantioselective metal coordination . The L-configuration is essential for biological recognition contexts where stereochemistry governs receptor binding, enzyme substrate specificity, or integrin-targeting pharmacophore geometry as described in alanine-derivative patent families [3].

Chiral synthesis Peptide intermediate Stereospecific chelation

L-Alanine,3-[bis(2-hydroxyethyl)amino]- Optimal Application Scenarios Based on Differentiated Chelation and Chiral Properties


Selective Metal-Ion Buffering in Biochemical Systems Requiring Mg²⁺ Inertness

In enzymatic assays or cell-culture media where Mg²⁺ is an essential cofactor and must not be sequestered, BHAa offers a critical advantage over Bicine. Unlike Bicine, which forms an observable complex with Mg²⁺, BHAa exhibits no measurable Mg²⁺ complexation under potentiometric conditions [1]. This property, combined with its pKₐ₂ of 8.47—placing its optimal buffering range slightly above that of Bicine (pKₐ 8.35) [2]—makes BHAa suitable for magnesium-dependent biochemical workflows near pH 8.5 where metal-ion depletion by the buffer must be avoided. Procurement of BHAa over Bicine in this context mitigates the risk of unintended Mg²⁺ withdrawal, which could otherwise compromise ATP-dependent enzyme kinetics or protein stability.

Lanthanide Separation Matrices Exploiting Weaker Chelation Affinity

The systematically weaker chelate stability of D,L-BHAa with the full lanthanide series, compared to Bicine under identical conditions (I = 0.10 M KNO₃, 293.2 K), provides a functional advantage in chromatographic or liquid-liquid extraction protocols where moderate affinity is desired [1]. In sequential rare earth element (REE) separation, a ligand with lower stability constants enables gentler elution conditions and finer discrimination between adjacent lanthanides. Researchers developing REE partitioning resins or solvent-extraction systems should consider BHAa when Bicine-based chelators produce complexes too stable for efficient metal stripping, wasting reagents or compromising separation resolution.

Chiral Peptide and Prodrug Intermediate Synthesis

The L-enantiomeric form of BHAa, commercially available at 98.0% purity, serves as a stereochemically defined building block for peptide conjugation and prodrug construction [1]. Protected derivatives such as Boc-β-N,N-diethanolamino-L-Ala and Fmoc-β-N,N-diethanolamino-D-Ala are listed as intermediates for solid-phase peptide synthesis [2]. The bis(2-hydroxyethyl)amino moiety introduces aqueous solubility and metal-chelating functionality into peptide scaffolds. In the context of integrin-targeting L-alanine derivatives described in patent literature, the chiral α-carbon is essential for maintaining pharmacophoric geometry [3]. For medicinal chemistry groups synthesizing α5β1 antagonists or RGD-mimetic conjugates, the L-BHAa building block is the stereochemically mandated procurement choice over achiral Bicine or racemic D,L-BHAa.

Cadmium-Selective Chelation for Environmental or Analytical Applications

BHAa exhibits an anomalous enhancement of Cd²⁺ complex stability relative to Bicine, as documented in direct potentiometric comparison [1]. While BHAa complexes with most divalent metals are 0.2–0.5 log K units weaker than the corresponding Bicine complexes, the Cd²⁺–BHAa complex is stabilized beyond this trend. This reversed selectivity opens a niche for BHAa in analytical methods (e.g., ion-selective electrodes, chelation-based sensors) or environmental remediation materials targeting cadmium in the presence of competing metals such as Zn²⁺ or Co²⁺. Formulators designing Cd²⁺-selective chelating resins or detoxification agents should evaluate BHAa as a ligand scaffold offering a selectivity profile not achievable with the glycine-based Bicine framework.

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